molecular formula C14H18O2 B14321373 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol CAS No. 105705-98-4

2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol

Katalognummer: B14321373
CAS-Nummer: 105705-98-4
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: DJMJKPIOHKKBLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol is a bicyclic organic compound characterized by a spiro carbon atom that connects two ring systems

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanone with indene derivatives in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol.

Analyse Chemischer Reaktionen

Types of Reactions

2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of various functional groups, such as halides, hydroxyl groups, or alkyl groups.

Wissenschaftliche Forschungsanwendungen

2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one
  • 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-3’-ylidene

Uniqueness

2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol is unique due to its specific diol functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

105705-98-4

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

spiro[1,2-dihydroindene-3,1'-cyclohexane]-4,6-diol

InChI

InChI=1S/C14H18O2/c15-11-8-10-4-7-14(5-2-1-3-6-14)13(10)12(16)9-11/h8-9,15-16H,1-7H2

InChI-Schlüssel

DJMJKPIOHKKBLO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CCC3=C2C(=CC(=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.